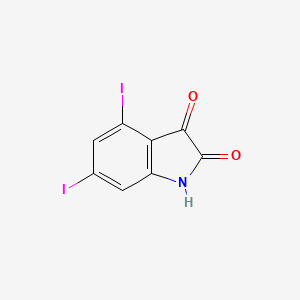
4,6-Diiodo-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodo-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring two iodine atoms at positions 4 and 6, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indole-2,3-dione typically involves the iodination of 1H-indole-2,3-dione. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diiodo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield deiodinated or partially deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Applications De Recherche Scientifique
4,6-Diiodo-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Diiodo-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
- 4,6-Difluoro-1H-indole-2,3-dione
- 4,6-Dichloro-1H-indole-2,3-dione
- 4,6-Dibromo-1H-indole-2,3-dione
Comparison: Compared to its halogenated analogs, 4,6-Diiodo-1H-indole-2,3-dione exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine atoms. This results in distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H3I2NO2 |
|---|---|
Poids moléculaire |
398.92 g/mol |
Nom IUPAC |
4,6-diiodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3I2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |
Clé InChI |
MITWWVXIEJFKMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)C2=O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















